1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S2/c1-2-24-16-5-3-4-6-17(16)26(22,23)19-11-15(12-19)25(20,21)14-9-7-13(18)8-10-14/h3-10,15H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEQCMTYYANKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common route includes:
Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the ring is formed through cyclization reactions.
Introduction of Sulfonyl Groups: The ethoxyphenyl and fluorophenyl sulfonyl groups are introduced via sulfonylation reactions. This involves reacting the azetidine ring with sulfonyl chlorides in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine serves as a crucial building block in organic synthesis. Its sulfonyl groups enhance reactivity and facilitate the formation of more complex molecules. This compound is particularly useful in the development of new materials with tailored properties, such as polymers and specialty chemicals.
Biological Research
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of sulfonamides display effectiveness against various bacterial strains, including Staphylococcus epidermidis and Pseudomonas aeruginosa. The incorporation of the azetidine structure may enhance these properties, making it a candidate for further biological evaluation .
Antioxidant Activity
In addition to antimicrobial properties, this compound is being investigated for its antioxidant potential. Preliminary studies suggest that sulfonamide derivatives can exhibit antioxidant activities comparable to well-known antioxidants like ascorbic acid. This property could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases .
Pharmaceutical Applications
Drug Development
The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with specific biological targets suggests potential applications in treating various conditions, including infections and cancer. The sulfonyl groups may facilitate binding to enzymes or receptors, potentially inhibiting their activity or modifying their function .
Industrial Applications
Specialty Chemicals
The compound is also utilized in the production of specialty chemicals. Its distinct properties allow it to be employed in formulating advanced materials used in coatings, adhesives, and electronic applications. The versatility of sulfonamide compounds in industrial settings highlights their importance beyond purely academic research.
Mechanism of Action
The mechanism by which 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonyl-Containing Compounds
Key Findings from Comparative Analysis
Core Structure Influence :
- The azetidine core in the target compound and its analog (1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine) introduces ring strain, which may enhance reactivity compared to six-membered piperazine or triazole cores . For example, strained azetidines are often leveraged in drug design for their conformational rigidity and metabolic stability .
Substituent Effects: Electron-Donating vs. Similar fluorinated sulfonyl groups in 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid are critical for binding interactions in pharmaceuticals like bicalutamide . Lipophilicity: Fluorinated aryl groups (e.g., in piperazine analogs from ) increase lipophilicity, which correlates with enhanced blood-brain barrier penetration in drug candidates .
Synthetic Complexity :
- The target compound likely requires sequential sulfonylation steps, similar to the multi-step synthesis of 1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine, which involves silylation and lithium-mediated alkylation . In contrast, triazole derivatives () employ simpler sodium ethoxide-mediated coupling, highlighting the trade-off between structural complexity and synthetic accessibility .
Thermal Stability: Piperazine-based sulfonamides () exhibit a wide melting point range (132–230°C), suggesting that substituent identity (e.g., fluorinated vs. non-fluorated) significantly impacts crystallinity and stability. The target compound’s melting point is expected to fall within this range due to its polar sulfonyl groups .
The 4-fluorophenylsulfonyl moiety in the target compound mirrors pharmacophores in FDA-approved drugs, underscoring its relevance in medicinal chemistry .
Biological Activity
1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an azetidine ring substituted with sulfonyl groups, which are known to enhance biological interactions with various molecular targets.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHFNOS
- CAS Number : 1797263-82-1
The presence of ethoxy and fluorophenyl groups contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonyl groups can form strong interactions, potentially inhibiting enzymatic activity or altering receptor functions. This interaction is crucial for its anticipated therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, azetidine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A comparative analysis of antimicrobial activities reveals that compounds with similar structures often demonstrate enhanced efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 128 µg/mL |
| Enterococcus faecalis | 256 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The potential anticancer properties of this compound are under investigation, with preliminary studies suggesting that azetidine derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. Research indicates that the sulfonyl moieties may play a significant role in enhancing cytotoxicity against various cancer cell lines .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antibacterial activity of several azetidine derivatives, including those with sulfonyl substitutions. The results indicated that these compounds exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin .
- Anticancer Research : Another investigation focused on the synthesis and biological evaluation of azetidinones, which highlighted the potential of azetidine-based compounds in targeting specific cancer pathways, demonstrating both cytotoxic effects and selective toxicity towards cancer cells .
Q & A
Q. What are the optimal synthetic routes for 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and sulfonylation reactions. A common approach is to functionalize the azetidine core with sulfonyl chloride derivatives. For example, reacting azetidine with 2-ethoxyphenylsulfonyl chloride and 4-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., THF or DCM) with a base like triethylamine. Temperature control (0–25°C) is critical to minimize side reactions. Evidence from analogous sulfonamide syntheses suggests yields can vary between 40–70% depending on stoichiometry and purification methods .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: High-resolution techniques are essential:
- X-ray crystallography : For unambiguous confirmation of the azetidine ring geometry and sulfonyl group orientations. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in aromatic substituents .
- NMR spectroscopy : NMR is critical for distinguishing the 4-fluorophenyl group, while NMR can resolve ethoxy protons (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH).
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., 258.0742602 Da for fragments) ensures molecular formula validation .
Q. How can researchers optimize purification protocols to isolate high-purity samples?
Methodological Answer:
- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) effectively separates sulfonamide byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve stereoisomers or residual impurities, as demonstrated in pharmacopeial standards for related sulfonamides .
Advanced Research Questions
Q. How do electronic effects of the 2-ethoxy and 4-fluoro substituents influence the compound’s reactivity in downstream modifications?
Methodological Answer: The 2-ethoxy group exerts an electron-donating effect via resonance, potentially activating the adjacent sulfonyl group for nucleophilic attacks. In contrast, the 4-fluoro substituent is electron-withdrawing, which may stabilize the sulfonyl moiety but reduce electrophilicity. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO). Experimental validation via kinetic studies (e.g., SNAr reactions) with varying substituents is recommended .
Q. What strategies address discrepancies in reported solubility and stability data for this compound?
Methodological Answer:
- Solubility : Use Hansen solubility parameters to identify optimal solvents. Polar solvents (DMSO, DMF) typically dissolve sulfonamides, but aggregation in aqueous buffers may require co-solvents (e.g., cyclodextrins).
- Stability : Accelerated degradation studies (40°C/75% RH) under acidic/alkaline conditions can identify hydrolysis-prone sites (e.g., sulfonyl-azetidine bonds). LC-MS monitors degradation products .
Q. How can researchers design experiments to probe the compound’s biological activity, such as enzyme inhibition?
Methodological Answer:
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, NADPH oxidases).
- Assay design : Use fluorescence-based assays (e.g., NADPH consumption for Nox4 inhibition) with IC determination. Include controls for non-specific binding (e.g., bovine serum albumin).
- Structure-activity relationship (SAR) : Synthesize analogs with modified aryl groups to identify critical pharmacophores, as seen in bicalutamide derivatives .
Q. What computational tools are recommended for predicting intermolecular interactions in crystal packing?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions but requires force field adjustments for sulfonyl groups.
- Crystal structure prediction (CSP) : Programs like Mercury (CCDC) analyze packing motifs (e.g., π-stacking of fluorophenyl rings). Pair with Hirshfeld surface analysis to quantify intermolecular contacts .
Q. How can conflicting data on metabolic stability be resolved in preclinical studies?
Methodological Answer:
Q. What are the challenges in quantifying trace impurities, and how can they be mitigated?
Methodological Answer:
Q. How does the compound’s stereoelectronic profile compare to structurally related azetidine sulfonamides in drug discovery?
Methodological Answer: Comparative studies using:
- X-ray diffraction : Analyze bond lengths/angles (e.g., S-N-C angles) to assess steric strain.
- Thermogravimetric analysis (TGA) : Correlate thermal stability with substituent electronic effects.
- Pharmacokinetic profiling : Evaluate logP and plasma protein binding relative to analogs like bicalutamide to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
